N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The specific molecular structure of “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide” is not available in the literature I have access to.Chemical Reactions Analysis
Benzothiazole derivatives are known to be highly reactive building blocks for organic and organoelement synthesis . They can undergo a variety of chemical reactions, including those involving the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzothiazole derivatives, these properties can vary widely. For example, the molecular weight of N-(1,3-benzothiazol-2-yl)-3-methoxybenzamide is 284.3 g/mol .Scientific Research Applications
Antibacterial Agent
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide has been synthesized and evaluated as a potent antibacterial agent . It has shown significant activity against a representative panel of Gram-positive and Gram-negative bacteria .
Antifungal Agent
Benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide, have been investigated for their antifungal activities .
Anti-inflammatory Agent
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide has been used as an anti-inflammatory agent. It can be used to study the expression of COX-2 and its role in various pathological conditions.
Antitumor Agent
This compound has also been used as an anti-tumor agent. It has shown promising results in the treatment of various types of cancers .
Fluorescent Probe
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide has been used as a fluorescent probe in scientific experiments. This allows researchers to visualize and track the behavior of this compound in biological systems.
PET Imaging Agent
This compound has been used as a PET imaging agent. PET imaging is a type of nuclear medicine imaging that uses small amounts of radioactive materials to diagnose or treat a variety of diseases.
Anticonvulsant
Benzothiazole derivatives have been investigated for their anticonvulsant activities . This suggests potential applications of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide in the treatment of conditions like epilepsy .
Antidiabetic
Benzothiazole derivatives have also been investigated for their antidiabetic activities . This suggests potential applications of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide in the treatment of diabetes .
Mechanism of Action
Future Directions
Benzothiazole derivatives have been the subject of extensive research due to their wide range of biological activities and potential applications in drug design . Future research may focus on developing more potent inhibitors of various biological targets and exploring their potential applications in treating various diseases .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-15-9-13(10-16(12-15)28-2)21(26)23-14-7-8-19(25)17(11-14)22-24-18-5-3-4-6-20(18)29-22/h3-12,25H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOUTCVWJQBTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide |
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